N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide is a chemical compound that has gained attention due to its potential therapeutic applications, particularly in the context of cancer treatment. This compound is classified as a histone methyltransferase inhibitor, specifically targeting the enhancer of zeste homolog 2 (EZH2), which plays a significant role in gene regulation and has been implicated in various malignancies.
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide falls under the category of small molecules used in medicinal chemistry, specifically as an enzyme inhibitor. It has been investigated for its potential use in treating proliferative disorders, including various forms of cancer .
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide involves several key steps:
The synthetic route requires careful control of reaction conditions to ensure high yields and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product. Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized for structural confirmation .
The molecular formula for N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide is , with a molecular weight of approximately 288.35 g/mol. Its structure features a dihydropyridine ring fused with an adamantane core, which contributes to its biological activity.
The compound exhibits specific chemical properties that can be analyzed using various computational chemistry tools. For instance, molecular modeling studies can provide insights into its three-dimensional conformation and potential interaction sites with target proteins .
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide participates in several chemical reactions that can be categorized as follows:
These reactions are typically carried out under controlled laboratory conditions, employing solvents and catalysts that facilitate the desired transformations while minimizing side reactions.
The mechanism by which N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide exerts its effects involves inhibition of EZH2 activity. By binding to the active site of EZH2, it prevents the enzyme from methylating histone proteins, thereby altering chromatin structure and gene expression profiles associated with tumor growth.
In preclinical studies, this compound has demonstrated significant antitumor activity in xenograft models, suggesting its potential utility in clinical settings for treating malignancies characterized by aberrant EZH2 function .
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide is typically characterized by:
The compound's reactivity is influenced by its functional groups:
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide has several promising applications:
The assembly of the dihydropyridinone core represents the foundational step in synthesizing N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide. This heterocyclic system is constructed through a condensation-cyclization reaction between ethyl acetoacetate and methoxy-containing urea derivatives under acidic conditions. Research indicates that microwave-assisted synthesis significantly enhances the reaction efficiency for analogous dihydropyridinone systems, reducing reaction times from hours to minutes while improving yields by 15-25% compared to conventional heating methods [7]. The 4-methoxy-6-methyl substitution pattern is introduced at this stage through careful selection of starting materials, with the methoxy group imparting electronic modulation to the ring system that influences downstream reactivity [5].
Following core formation, the N-alkylation step introduces the ethylene spacer. This critical transformation employs 1,2-dibromoethane under controlled basic conditions (typically potassium carbonate in anhydrous DMF) to selectively alkylate the pyridinone nitrogen. Optimization studies on similar scaffolds demonstrate that maintaining a reaction temperature of 60-65°C prevents di-alkylation while achieving complete conversion within 8-12 hours. The resulting 2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl bromide intermediate is highly reactive toward nucleophiles, facilitating subsequent amide coupling [2] [5]. This two-stage approach to the key intermediate demonstrates excellent regioselectivity and avoids protection/deprotection sequences that would lengthen the synthetic route.
Table 1: Key Intermediates in Core Scaffold Assembly
Intermediate | Chemical Structure | Key Synthetic Step | Yield Range |
---|---|---|---|
Dihydropyridinone Core | C8H11NO3 | Cyclocondensation | 65-75% |
N-Alkylated Bromide | C11H14BrNO3 | N-Alkylation | 70-85% |
Adamantane-1-carboxylic Acid | C11H16O2 | Commercial Source | >98% |
The amide bond formation between the alkylated dihydropyridinone intermediate and adamantane-1-carboxylic acid represents the pivotal coupling step that defines the target molecule's structure. This reaction employs carbodiimide-mediated coupling (typically EDC or DCC) with catalytic DMAP in anhydrous dichloromethane. Optimization studies reveal that maintaining stoichiometric control (1.05 equivalents of adamantoyl chloride relative to the amine intermediate) minimizes diacylation byproducts while achieving >95% conversion [2] . The reaction exhibits substantial sensitivity to moisture, necessitating rigorous anhydrous conditions to prevent hydrolysis of either reactant.
Alternative activation methods include the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for sterically hindered systems, though these reagents offer minimal yield improvement (3-5%) over carbodiimide methods while significantly increasing production costs. The ethylene spacer between the dihydropyridinone nitrogen and the amine group provides sufficient flexibility to reduce steric constraints during coupling, contributing to the reaction's high efficiency (typically 85-92% crude yield) . Post-coupling, the reaction mixture undergoes aqueous workup to remove urea byproducts before progressing to purification.
Table 2: Amide Coupling Reagent Efficiency Comparison
Coupling Reagent | Reaction Time (h) | Crude Yield (%) | Key Byproduct | Purification Complexity |
---|---|---|---|---|
EDC/HOBt | 10-12 | 85-88 | Urea derivatives | Moderate |
DCC/DMAP | 8-10 | 82-85 | DCU precipitate | High (filtration required) |
HATU/DIEA | 4-6 | 88-92 | Triazine derivatives | Moderate |
T3P®/Pyridine | 6-8 | 83-87 | Phosphonic esters | Low |
Chromatographic purification constitutes the most effective method for isolating N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide with pharmaceutical-grade purity. The optimal stationary phase employs silica gel (230-400 mesh) with a carefully optimized mobile phase of ethyl acetate/hexane (gradient from 30% to 70% ethyl acetate) containing 0.5-1% triethylamine as a modifier to suppress tailing caused by the compound's basic nitrogen atoms [4]. Analytical TLC monitoring (Rf = 0.35 in 1:1 ethyl acetate/hexane) enables precise fraction collection, with the target compound typically eluting at approximately 0.6 column volumes under isocratic conditions (50% ethyl acetate in hexane).
For enhanced purity (>99.5%), recrystallization from mixed solvent systems provides an effective final polishing step. Optimal solvent pairs include ethyl acetate/n-heptane (2:1 v/v) or toluene/n-pentane (3:1 v/v), with crystallization achieved through slow cooling from saturation temperature to 4°C over 12 hours. This controlled crystallization yields highly defined needles with superior polymorphic stability compared to amorphous solids obtained by rotary evaporation. The crystalline form exhibits a characteristic melting point of 198-200°C, serving as a critical quality attribute [4]. Analytical data for the final compound includes 1H NMR (400 MHz, DMSO-d6) δ: 1.65-1.80 (m, 6H, adamantyl CH2), 1.95 (s, 6H, adamantyl CH), 2.05 (br s, 3H, adamantyl CH), 2.15 (s, 3H, pyridinone-CH3), 3.65 (s, 3H, OCH3), 3.75 (t, J=6.0 Hz, 2H, NCH2CH2NH), 4.05 (t, J=6.0 Hz, 2H, NCH2CH2NH), 5.85 (s, 1H, pyridinone H-5), 7.95 (t, J=5.6 Hz, 1H, NH); HRMS (ESI+) m/z calculated for C21H29N2O3 [M+H]+: 357.2178, found 357.2172 [5] .
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: